

Pharmacological Profile of Terflavoxate Hydrochloride: A Technical Guide

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Compound of Interest				
Compound Name:	Terflavoxate			
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Abstract

Terflavoxate hydrochloride, also known as REC 15/2053, is a flavone derivative investigated for its spasmolytic properties, primarily targeting the smooth muscle of the urinary bladder. Developed as a more potent and stable analog of flavoxate, its pharmacological profile is characterized by a primary mechanism of action involving calcium channel antagonism. This technical guide provides a comprehensive overview of the preclinical pharmacology of **Terflavoxate** hydrochloride, detailing its mechanism of action, pharmacodynamics, and available quantitative data. The guide includes detailed experimental protocols for key in vitro assays and visual representations of its signaling pathway and experimental workflows to support further research and development in the field of urology.

Introduction

Terflavoxate hydrochloride (chemical name: 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid 1,1-dimethyl-2-(N-piperidinyl)ethyl ester hydrochloride) is a synthetic flavone derivative with notable spasmolytic activity on the lower urinary tract.[1] It was developed as an analog of flavoxate with the aim of improving potency and stability.[2] Preclinical investigations have primarily focused on its potential as a therapeutic agent for overactive bladder (OAB) and other urinary tract disorders characterized by detrusor muscle instability.[2] Although it progressed to Phase II clinical trials for urination disorders, these trials were ultimately



discontinued.[2] This guide synthesizes the available preclinical data to provide a detailed pharmacological profile of **Terflavoxate** hydrochloride.

Mechanism of Action

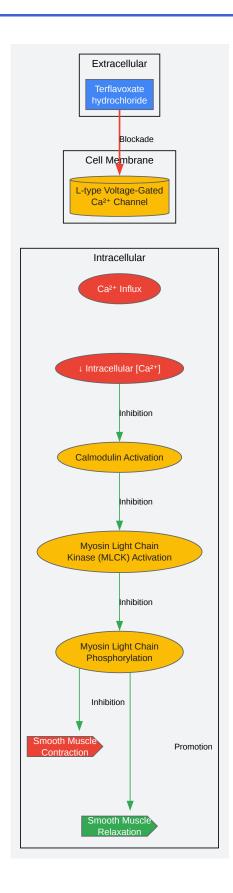
The primary mechanism of action of **Terflavoxate** hydrochloride is the blockade of L-type voltage-dependent calcium channels.[3] This distinguishes it from traditional anticholinergic agents used in the management of OAB. By inhibiting the influx of extracellular calcium into bladder smooth muscle cells, **Terflavoxate** hydrochloride reduces the intracellular calcium concentration required for the activation of calmodulin and subsequently, myosin light chain kinase (MLCK). This leads to a decrease in the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and a reduction in bladder contractility.

While **Terflavoxate** hydrochloride exhibits a weak affinity for muscarinic receptors, its functional activity is not primarily mediated through muscarinic receptor antagonism. In vitro studies have shown that its inhibition of carbachol-induced bladder contractions is non-competitive, further supporting a mechanism of action distinct from direct muscarinic receptor blockade.

Signaling Pathway

The signaling pathway for **Terflavoxate** hydrochloride's spasmolytic effect on bladder smooth muscle is initiated by its interaction with L-type calcium channels.





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Caption: Signaling pathway of Terflavoxate hydrochloride in bladder smooth muscle.



Pharmacodynamics In Vitro Spasmolytic Activity

Preclinical studies have consistently demonstrated the spasmolytic effects of **Terflavoxate** hydrochloride on isolated urinary bladder strips from various species, including rats, rabbits, and humans. It has been shown to inhibit contractions induced by various stimuli, including high potassium (KCI), the muscarinic agonist carbachol, and electrical field stimulation.

Notably, **Terflavoxate** hydrochloride was found to be as effective as flavoxate, oxybutynin, and terodiline in inhibiting both the phasic and tonic components of K+-induced contractions. Furthermore, it inhibited field stimulation-induced contractions of rabbit bladder strips by more than 50%, suggesting a non-muscarinic mechanism of action.

Quantitative Data

The following tables summarize the available quantitative data for **Terflavoxate** hydrochloride and comparator compounds from in vitro studies.

Table 1: Receptor Binding Affinities (IC50 Values)

Compound	[3H]Nitrendipine Binding Sites (L- type Ca²+ Channels)	Muscarinic Receptors	α1-Adrenergic Receptors
Terflavoxate HCl (REC 15/2053)	14 μΜ	18 μΜ	Inactive
Flavoxate	Inactive	12.2 μΜ	Not Reported
Oxybutynin	44.4 μΜ	5.4 nM	Not Reported
Terodiline	Not Reported	588 nM	Not Reported
Imipramine	Not Reported	653 nM	248 nM

Table 2: In Vitro Functional Activity on Bladder Smooth Muscle



Compound	Inhibition of K+- induced Contractions	Inhibition of Carbachol-induced Contractions	Inhibition of Field Stimulation- induced Contractions
Terflavoxate HCl (REC 15/2053)	Equally effective to flavoxate, oxybutynin, and terodiline	Non-competitive antagonism	>50% inhibition in rabbit bladder strips
Flavoxate	Effective	Effective	Effective
Oxybutynin	Effective	Competitive antagonism	Less than 50% inhibition
Terodiline	Effective	Competitive antagonism	Less than 50% inhibition

Pharmacokinetics

Detailed in vivo pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of **Terflavoxate** hydrochloride, are not extensively available in the public domain. Preclinical development would have involved such studies in animal models to predict its behavior in humans, but specific parameters have not been published.

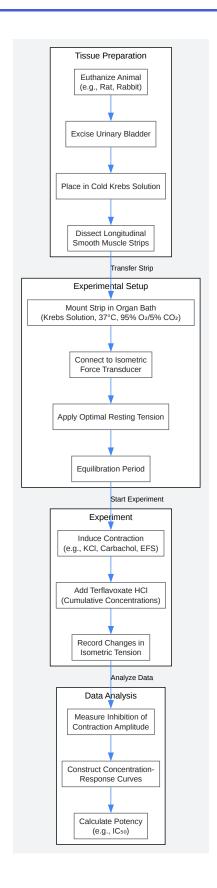
Clinical Trials

Terflavoxate hydrochloride was under Phase II clinical development for the treatment of urination disorders. However, these trials were discontinued in the late 1990s. The specific reasons for discontinuation and the detailed results from these clinical studies have not been publicly disclosed.

Experimental Protocols In Vitro Isometric Contraction of Bladder Smooth Muscle Strips

This protocol outlines the general methodology used to assess the spasmolytic activity of compounds on isolated bladder tissue.





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Caption: Workflow for in vitro isometric bladder strip contraction assay.



Methodology:

- Tissue Preparation: Laboratory animals (e.g., Sprague-Dawley rats, New Zealand white rabbits) are euthanized according to ethical guidelines. The urinary bladder is quickly excised and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7). Longitudinal strips of the detrusor muscle are carefully dissected.
- Experimental Setup: The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer to record changes in tension. An optimal resting tension is applied, and the tissue is allowed to equilibrate.
- Experimental Procedure: After equilibration, stable and reproducible contractions are
 induced using contractile agents such as high potassium chloride (KCl) solution (to induce
 depolarization-mediated contraction), carbachol (a muscarinic agonist), or electrical field
 stimulation (EFS) (to induce nerve-mediated contractions). Once a stable contraction is
 achieved, Terflavoxate hydrochloride is added to the organ bath in a cumulative manner,
 and the resulting relaxation is recorded.
- Data Analysis: The inhibitory effect of Terflavoxate hydrochloride is quantified by measuring
 the percentage reduction in the amplitude of the induced contractions. Concentrationresponse curves are then plotted to determine the potency of the compound, often
 expressed as the IC50 value (the concentration required to produce 50% of the maximum
 inhibition).

Patch-Clamp Electrophysiology for Calcium Channel Antagonism

This protocol describes the whole-cell patch-clamp technique used to measure the effect of **Terflavoxate** hydrochloride on L-type calcium channel currents in isolated bladder smooth muscle cells (myocytes).

Methodology:



- Cell Isolation: Single smooth muscle cells are enzymatically dispersed from the detrusor muscle of the urinary bladder.
- Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is employed. A glass micropipette with a small tip diameter is pressed against the cell membrane to form a high-resistance "giga-seal." The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.
- Voltage Clamp: The cell membrane potential is held at a specific voltage (holding potential) by a voltage-clamp amplifier. Depolarizing voltage steps are then applied to activate voltagegated calcium channels.
- Measurement of Calcium Currents: The influx of calcium ions (or barium ions, often used as a charge carrier through calcium channels) is measured as an inward electrical current.
- Drug Application: **Terflavoxate** hydrochloride is applied to the cell via the extracellular solution. The effect of the compound on the amplitude and kinetics of the calcium channel currents is then recorded and quantified.

Discussion and Future Directions

The preclinical data for **Terflavoxate** hydrochloride strongly suggest that its spasmolytic effect on the urinary bladder is primarily mediated by the blockade of L-type calcium channels. Its weak affinity for muscarinic receptors indicates a favorable profile compared to traditional anticholinergic agents, potentially with fewer side effects such as dry mouth and constipation.

The discontinuation of its clinical development in Phase II trials leaves questions about its efficacy and safety in humans unanswered. The lack of publicly available in vivo pharmacokinetic data is a significant gap in its pharmacological profile.

Future research could focus on several areas:

In vivo studies: Conducting in vivo studies in animal models of OAB to evaluate the efficacy
and pharmacokinetic profile of **Terflavoxate** hydrochloride. Cystometry studies would be
particularly valuable to assess its effects on bladder capacity, voiding pressure, and the
frequency of non-voiding contractions.



- Selectivity Profiling: Further investigation into the selectivity of Terflavoxate hydrochloride for bladder smooth muscle L-type calcium channels over those in other tissues (e.g., cardiovascular system) would be crucial for assessing its potential safety margin.
- Metabolite Activity: Identifying the metabolites of Terflavoxate hydrochloride and characterizing their pharmacological activity would provide a more complete understanding of its in vivo effects.

Conclusion

Terflavoxate hydrochloride is a flavone derivative with a clear mechanism of action as a calcium channel antagonist in bladder smooth muscle. The available preclinical data demonstrate its potential as a spasmolytic agent for the treatment of lower urinary tract disorders. While its clinical development was halted, the detailed pharmacological profile presented in this guide provides a valuable resource for researchers and scientists interested in the development of novel therapies for overactive bladder and related conditions. Further investigation into its in vivo properties and the reasons for its clinical discontinuation could provide important insights for the future of drug development in this therapeutic area.

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